(Z)-4-N-methylbut-2-enedihydrazide
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Overview
Description
(Z)-4-N-methylbut-2-enedihydrazide is an organic compound characterized by the presence of a hydrazide functional group attached to a butenedioic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-N-methylbut-2-enedihydrazide typically involves the reaction of N-methylhydrazine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: (Z)-4-N-methylbut-2-enedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide compounds.
Scientific Research Applications
Chemistry: (Z)-4-N-methylbut-2-enedihydrazide is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-4-N-methylbut-2-enedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
(E)-4-N-methylbut-2-enedihydrazide: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
N-methylhydrazine: A precursor in the synthesis of (Z)-4-N-methylbut-2-enedihydrazide.
Maleic anhydride: Another precursor used in the synthesis process.
Uniqueness: this compound is unique due to its specific geometric configuration (Z-isomer), which can influence its reactivity and interactions with other molecules. This configuration can result in different biological and chemical properties compared to its E-isomer and other related compounds.
Properties
IUPAC Name |
(Z)-4-N-methylbut-2-enedihydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2/c1-9(7)5(11)3-2-4(10)8-6/h2-3H,6-7H2,1H3,(H,8,10)/b3-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJJYIHDPUIINR-IHWYPQMZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC(=O)NN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C\C(=O)NN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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